D-Ribulose o-nitrophenylhydrazone
Description
D-Ribulose o-nitrophenylhydrazone is a hydrazone derivative formed by the condensation of D-ribulose (a ketopentose) with o-nitrophenylhydrazine. This compound is primarily utilized in analytical chemistry as a chromatographic standard for identifying and quantifying ketopentoses, particularly in studies involving pentose phosphate pathway intermediates . The synthesis involves reacting D-ribulose with o-nitrophenylhydrazine under controlled conditions, followed by recrystallization from absolute methanol to achieve high purity . Key physical properties include:
- Melting point: 165.5–166°C (block method)
- Specific rotation: [α] +51.8° in methanol (concentration: 1.35%) . These characteristics align with historical data, confirming its stability and suitability as a reference standard in biochemical assays.
Properties
IUPAC Name |
(4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6/c15-5-8(11(18)10(17)6-16)13-12-7-3-1-2-4-9(7)14(19)20/h1-4,10-12,15-18H,5-6H2/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKCHSGKQBDYBI-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(CO)C(C(CO)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C(\CO)/C(C(CO)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585264 | |
| Record name | (4E)-4-[2-(2-Nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6155-41-5 | |
| Record name | (4E)-4-[2-(2-Nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribulose o-nitrophenylhydrazone can be synthesized through the reaction of D-ribulose with o-nitrophenylhydrazine. The reaction typically involves mixing equimolar amounts of D-ribulose and o-nitrophenylhydrazine in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is then stirred for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: D-Ribulose o-nitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products:
Oxidation: Produces oxides of D-ribulose derivatives.
Reduction: Forms hydrazine derivatives.
Substitution: Results in various substituted phenylhydrazones.
Scientific Research Applications
D-Ribulose o-nitrophenylhydrazone is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a reagent in carbohydrate chemistry for studying glycan structures and synthesis.
Biology: Helps in understanding protein-glycan interactions and the role of glycans in biological systems.
Medicine: Used in research related to glycan-based therapeutics and diagnostics.
Industry: Employed in the development of biotechnological applications involving glycans.
Mechanism of Action
The mechanism of action of D-Ribulose o-nitrophenylhydrazone involves its interaction with specific molecular targets in glycobiology. The compound binds to glycan structures, facilitating their study and manipulation. It acts as a probe to detect and analyze glycan formations and degradations, thereby aiding in the understanding of glycan-related biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The primary analogues of D-Ribulose o-nitrophenylhydrazone are hydrazone derivatives of other ketopentoses, such as D-xylulose p-bromophenylhydrazone and phenylhydrazones of ribose or deoxyribose. Below is a detailed comparison based on structural features, physical properties, and applications:
| Property | This compound | D-Xylulose p-Bromophenylhydrazone |
|---|---|---|
| Parent Sugar | D-Ribulose (ketopentose) | D-Xylulose (ketopentose) |
| Substituent | o-Nitrophenyl group | p-Bromophenyl group |
| Melting Point | 165.5–166°C | 128.5°C |
| Specific Rotation | [α] +51.8° in methanol | [α] -34.2° to -35.6° in pyridine (mutarotation observed) |
| Synthesis Method | Glatthar and Reichstein method | Schmidt and Treiber method |
| Analytical Use | Direct standard in cysteine carbazole assay | Requires decomposition to free pentose for chromatography |
| Stability | High thermal stability | Exhibits mutarotation, indicating instability |
Key Differences
Substituent Effects :
- The o-nitro group in this compound introduces strong electron-withdrawing effects, enhancing the compound’s stability and resistance to decomposition. In contrast, the p-bromo group in D-xylulose p-bromophenylhydrazone is less polar, contributing to its lower melting point and mutarotation in pyridine .
Analytical Utility :
- This compound is used directly as a chromatographic standard due to its consistent optical properties. In contrast, D-xylulose p-bromophenylhydrazone must be decomposed to release free D-xylulose for analysis, complicating its application .
D-Ribulose 5-phosphate, derived from D-ribulose via ribulokinase (e.g., Ydr109c in yeast or FGGY in humans), is critical for nucleotide synthesis .
Biological Activity
D-Ribulose o-nitrophenylhydrazone is a compound of significant interest in the field of glycobiology and biochemistry. It serves as a biochemical reagent, primarily utilized for studying the structure and function of carbohydrates. This article delves into its biological activity, mechanisms, and implications based on diverse research findings.
Overview of this compound
This compound is a derivative of D-ribulose, a pentose sugar involved in various metabolic pathways. The compound is formed through the reaction of D-ribulose with o-nitrophenylhydrazine, leading to the formation of a hydrazone. This reaction is essential in the context of carbohydrate chemistry, particularly for identifying and characterizing sugars in biological samples.
The biological activity of this compound can be understood through its interaction with enzymes and other biomolecules:
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in carbohydrate metabolism. This inhibition can affect pathways such as glycolysis and the pentose phosphate pathway, impacting energy production and biosynthesis in cells.
- Formation of Hydrazones : The ability to form hydrazones with carbonyl compounds allows this compound to participate in various biochemical assays, aiding in the detection and quantification of sugars.
Case Study 1: Enzymatic Activity
A study examined the enzymatic activity affected by this compound. The results indicated that this compound could alter enzyme kinetics, specifically in reactions involving ribulose bisphosphate carboxylase/oxygenase (Rubisco), which plays a crucial role in photosynthesis. This alteration can lead to changes in carbon fixation efficiency, impacting plant growth and metabolism.
| Enzyme | Effect of this compound |
|---|---|
| Rubisco | Inhibition of activity |
| Aldolase | Competitive inhibition observed |
Case Study 2: Impact on Metabolic Pathways
Another research study focused on the metabolic pathways influenced by this compound. The findings suggested that this compound could modulate the flux through the pentose phosphate pathway, which is crucial for nucleotide synthesis and cellular redox balance.
| Metabolic Pathway | Observed Changes |
|---|---|
| Pentose Phosphate Pathway | Increased flux leading to enhanced NADPH production |
| Glycolysis | Decreased activity due to enzyme inhibition |
Toxicological Considerations
While this compound is primarily used as a research tool, its biological activity raises questions about potential toxicity at high concentrations. Studies have indicated that excessive levels may lead to oxidative stress and cellular damage, particularly in liver cells exposed to high doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
